An In-depth Technical Guide to 1,2-Dibromo-4-fluoro-5-nitrobenzene
An In-depth Technical Guide to 1,2-Dibromo-4-fluoro-5-nitrobenzene
CAS Number: 1807056-85-4[1][2]
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a highly functionalized aromatic building block. With its unique substitution pattern—featuring two adjacent bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group—this compound presents a versatile platform for complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, plausible synthetic routes, chemical reactivity with a focus on nucleophilic aromatic substitution (SNAr), and its potential applications in medicinal chemistry and materials science. All discussions are grounded in established chemical principles, supported by authoritative references and detailed experimental considerations.
Core Compound Identification and Properties
1,2-Dibromo-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound. The strategic placement of its functional groups dictates its chemical behavior, making it a valuable intermediate. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic attack, while the differential reactivity of the halogen substituents allows for selective, sequential transformations.
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| CAS Number | 1807056-85-4 | [1][2] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |
| Molecular Weight | 298.89 g/mol | [1] |
| Appearance | Likely a solid (inferred from related compounds) | N/A |
| SMILES | O=[O-] | Inferred |
| Topological Polar Surface Area (TPSA) | 43.14 Ų (Calculated for isomer) | [3] |
| logP | 3.15 (Calculated for isomer) | [3] |
Synthesis and Mechanistic Considerations
Pathway A: Electrophilic Nitration of a Precursor
The most direct approach involves the electrophilic nitration of a suitable 1,2-dibromo-4-fluorobenzene precursor. The directing effects of the halogen substituents are crucial. Halogens are ortho-, para-directing but deactivating. The fluorine atom is the most activating (least deactivating) of the halogens for electrophilic substitution. The two bulky bromine atoms may sterically hinder the adjacent positions. Therefore, nitration would be expected to occur at the position para to the fluorine and meta to the two bromine atoms, which aligns with the desired product structure.
Protocol 2.1: Representative Electrophilic Nitration
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Rationale: This protocol is adapted from a standard procedure for the nitration of halogenated benzenes.[4] The use of a strong nitrating system like nitric acid in a mixture of trifluoroacetic acid and its anhydride provides a powerful electrophile (NO₂⁺) under controlled conditions.
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Step 1: Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), add 1,2-dibromo-4-fluorobenzene (1 equiv.).
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Step 2: Addition of Acid Medium: Sequentially add dichloromethane (DCM) as a solvent, followed by trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). Stir the mixture for 30 minutes to ensure homogeneity and cooling.
-
Step 3: Nitration: Add a nitrating agent, such as ammonium nitrate or fuming nitric acid (1.1-1.5 equiv.), portion-wise to control the exothermic reaction.
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Step 5: Workup and Purification: Upon completion, carefully pour the reaction mixture into ice-cold water to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Caption: Synthetic pathway via electrophilic nitration.
Pathway B: Sandmeyer-type Reaction
An alternative strategy involves a diazotization-substitution sequence starting from a corresponding aniline derivative, 4-bromo-5-fluoro-2-nitroaniline. This approach, analogous to the Sandmeyer reaction, is particularly useful when direct nitration yields undesired isomers or is low-yielding.
Protocol 2.2: Representative Diazotization and Bromination
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Rationale: This protocol is adapted from a Sandmeyer-type reaction used for preparing aryl bromides.[4] It involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide nucleophile, often delivered by a copper(I) or copper(II) salt.
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Step 1: Diazotization: Dissolve the starting aniline (e.g., a hypothetical 2-amino-4,5-dibromo-1-fluorobenzene) in an acidic aqueous solution (e.g., HBr/H₂O) and cool to 0-5°C.
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Step 2: Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
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Step 3: Nucleophilic Substitution: In a separate flask, prepare a solution of copper(II) bromide in a suitable solvent like acetonitrile.[4] Add the freshly prepared diazonium salt solution to the copper bromide solution.
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Step 4: Reaction Completion and Workup: Allow the reaction to proceed, often with gentle warming, until nitrogen evolution ceases. Cool the mixture and pour it into a large volume of water.
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Step 5: Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate. Purify the crude product via column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The primary utility of 1,2-Dibromo-4-fluoro-5-nitrobenzene in synthesis stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The powerful -I and -R effects of the nitro group strongly reduce the electron density of the aromatic ring, making it highly electrophilic and stabilizing the negative charge in the Meisenheimer complex intermediate.
Regioselectivity in SNAr Reactions
In SNAr reactions, the rate of substitution for halogens typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[6] Therefore, the fluorine atom is the most likely site for initial nucleophilic displacement.
However, the positions ortho and para to the nitro group are the most activated. In this molecule, the fluorine is ortho to the nitro group, and one bromine atom is also ortho. The other bromine is meta.
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Position C4 (attached to F): Activated (ortho to NO₂)
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Position C1 (attached to Br): Activated (ortho to NO₂)
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Position C2 (attached to Br): Less activated (meta to NO₂)
Between the C-F and C-Br bonds at the activated ortho positions, the C-F bond is significantly more labile in SNAr. Therefore, a wide range of nucleophiles (amines, alkoxides, thiolates) will selectively displace the fluorine atom.
Caption: Predicted SNAr reactivity of halogen sites.
Sequential Functionalization
The differential reactivity of the halogen atoms allows for a powerful synthetic strategy: sequential substitution. A nucleophile can first be introduced at the C4 position (displacing fluorine). The resulting product, now containing two bromine atoms, can undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bonds. This enables the construction of highly complex molecular architectures from a single starting material.
Applications in Research and Drug Discovery
Halogenated nitroaromatics are cornerstone building blocks in medicinal chemistry and materials science.[5][7]
-
Medicinal Chemistry: The core scaffold of 1,2-Dibromo-4-fluoro-5-nitrobenzene is valuable for creating libraries of compounds for drug discovery. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[5] After displacing the fluorine with a pharmacophoric fragment, the bromine atoms can serve as handles for late-stage diversification using cross-coupling chemistry to explore the surrounding chemical space.
-
Fragment-Based Drug Discovery (FBDD): Fluorinated aromatics are particularly useful in FBDD campaigns that use ¹⁹F-NMR for screening.[8][9] The fluorine atom acts as a sensitive probe to detect binding to a biological target. This compound could be used to generate a series of fluorinated fragments for such screening libraries.
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Materials Science: Polysubstituted aromatics are used in the synthesis of advanced materials, including polymers, dyes, and organic electronics.[7] The ability to sequentially functionalize this molecule allows for the precise tuning of electronic and photophysical properties required for these applications.
Spectroscopic Characterization (Predicted)
While an experimental spectrum for this specific compound is not available in the search results, we can predict the key features based on its structure and data from similar compounds.[10][11]
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¹H NMR: The molecule has two protons on the aromatic ring. They would appear as two doublets in the downfield region (likely δ 7.5-8.5 ppm). The coupling constant between them would be a typical meta-coupling (J ≈ 2-3 Hz).
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¹³C NMR: Expect six distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded, as will the carbons attached to the halogens. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
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¹⁹F NMR: A single resonance would be observed. Its chemical shift would be sensitive to the electronic environment and can be a useful diagnostic tool for confirming successful reactions at this site.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹Br/⁸¹Br), with intense M, M+2, and M+4 peaks.
Safety, Handling, and Disposal
No specific safety data sheet (SDS) is available for 1,2-Dibromo-4-fluoro-5-nitrobenzene. The following guidance is based on the known hazards of structurally related nitroaromatic and halogenated compounds.[12][13][14]
Table 2: Hazard and Precautionary Profile (Inferred)
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11][13] P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection). |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[11][13] P-Statements: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). |
| Target Organ Toxicity | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[13][14] P-Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray). |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
First Aid Measures (General Guidance) [12][15]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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AbacipharmTech. 1,2-Dibromo-4-fluoro-5-nitrobenzene-1807056-85-4. [Link]
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1,2-Dibromo-4,5-difluorobenzene - SAFETY DATA SHEET. (2024). [Link]
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1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]
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SAFETY DATA SHEET. (2025). [Link]
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Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
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NIH National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]
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PubChem. 1,2-Difluoro-4-methyl-5-nitrobenzene. [Link]
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Hyma Synthesis Pvt. Ltd. Company Profile. [Link]
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MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
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YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene. [Link]
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NIH National Center for Biotechnology Information. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
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Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]
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